molecular formula C14H12ClNO5 B12557419 Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate CAS No. 154879-86-4

Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate

Cat. No.: B12557419
CAS No.: 154879-86-4
M. Wt: 309.70 g/mol
InChI Key: VPYGYFAJZWNCHC-UHFFFAOYSA-N
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Description

Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate is a chemical compound with a complex structure that includes a quinoline ring substituted with a chlorine atom and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate typically involves the reaction of 5-chloroquinoline with dimethyl malonate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is often carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a wide range of substituted quinoline compounds with varying functional groups.

Scientific Research Applications

Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

154879-86-4

Molecular Formula

C14H12ClNO5

Molecular Weight

309.70 g/mol

IUPAC Name

dimethyl 2-(5-chloroquinolin-8-yl)oxypropanedioate

InChI

InChI=1S/C14H12ClNO5/c1-19-13(17)12(14(18)20-2)21-10-6-5-9(15)8-4-3-7-16-11(8)10/h3-7,12H,1-2H3

InChI Key

VPYGYFAJZWNCHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)OC)OC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

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